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Compound of Interest

Compound Name: Myristyl Laurate

Cat. No.: B1583635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic

techniques used for the analysis of Myristyl Laurate (also known as Tetradecyl dodecanoate).

The information presented herein is intended to support research, development, and quality

control activities involving this long-chain wax ester. Myristyl Laurate is a key ingredient in

various pharmaceutical and cosmetic formulations, making its thorough characterization

essential.

Compound Identification
Property Value

Chemical Name Tetradecyl dodecanoate

Synonyms Myristyl laurate, Lauric acid, tetradecyl ester

CAS Number 22412-97-1

Molecular Formula C₂₆H₅₂O₂

Molecular Weight 396.69 g/mol

Chemical Structure CH₃(CH₂)₁₀COO(CH₂)₁₃CH₃

Spectroscopic Data and Analysis
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The following sections detail the expected spectroscopic data for Myristyl Laurate obtained

from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and

Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Myristyl Laurate,

providing detailed information about the carbon and proton environments within the molecule.

The ¹H NMR spectrum of Myristyl Laurate is characterized by distinct signals corresponding to

the protons in the myristyl and laurate chains.

Table 1: ¹H NMR Spectral Data for Myristyl Laurate

Chemical Shift (δ) ppm Multiplicity Assignment

~0.88 Triplet
Terminal methyl protons (-CH₃)

of both chains

~1.26 Multiplet
Methylene protons (-(CH₂)n-)

of the long aliphatic chains

~1.62 Quintet
Methylene protons β to the

ester oxygen (-O-CH₂-CH₂-)

~2.28 Triplet
Methylene protons α to the

carbonyl group (-CH₂-COO-)

~4.05 Triplet
Methylene protons attached to

the ester oxygen (-O-CH₂-)

The ¹³C NMR spectrum provides information on the different carbon environments in Myristyl
Laurate.

Table 2: ¹³C NMR Spectral Data for Myristyl Laurate
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Chemical Shift (δ) ppm Assignment

~14.1 Terminal methyl carbons (-CH₃)

~22.7
Methylene carbons adjacent to the terminal

methyl groups

~25.1
Methylene carbon β to the carbonyl group (-

CH₂-CH₂-COO-)

~26.0
Methylene carbon β to the ester oxygen (-O-

CH₂-CH₂-)

~28.7 - 29.7
Methylene carbons in the main aliphatic chains

(-(CH₂)n-)

~31.9
Methylene carbon adjacent to the terminal

methyl group in the longer chain

~34.4
Methylene carbon α to the carbonyl group (-

CH₂-COO-)

~64.4
Methylene carbon attached to the ester oxygen

(-O-CH₂-)

~173.9 Carbonyl carbon (-COO-)

Mass Spectrometry (MS)
Mass spectrometry of Myristyl Laurate, typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS), provides information on the molecular weight and fragmentation

pattern of the molecule.

Table 3: Key Mass Spectrometry Fragmentation Data for Myristyl Laurate
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m/z Relative Intensity (%) Proposed Fragment

396 Low [M]⁺ (Molecular Ion)

201 High
[CH₃(CH₂)₁₀CO]⁺ (Lauryl

acylium ion)

196 Moderate
[CH₃(CH₂)₁₃]⁺ (Myristyl

carbocation)

57 High [C₄H₉]⁺

43 High [C₃H₇]⁺

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in Myristyl Laurate.

Table 4: Infrared (IR) Spectral Data for Myristyl Laurate

Wavenumber (cm⁻¹) Vibrational Mode

~2920 C-H asymmetric stretching of methylene groups

~2850 C-H symmetric stretching of methylene groups

~1740 C=O stretching of the ester group

~1465 C-H bending (scissoring) of methylene groups

~1170 C-O stretching of the ester group

~720 C-H rocking of long methylene chains

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Myristyl
Laurate. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
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Sample Preparation: Dissolve 10-20 mg of Myristyl Laurate in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1-2 s

Pulse angle: 30-45°

Spectral width: 0-10 ppm

¹³C NMR Acquisition:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 s

Pulse program: Proton-decoupled

Spectral width: 0-200 ppm

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the residual solvent

peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a 1 mg/mL solution of Myristyl Laurate in a suitable solvent

such as hexane or ethyl acetate.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 280-300 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1583635?utm_src=pdf-body
https://www.benchchem.com/product/b1583635?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a

rate of 10-15 °C/min, and hold for 5-10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Data Analysis: Identify the peak corresponding to Myristyl Laurate in the total ion

chromatogram and analyze its mass spectrum for the molecular ion and characteristic

fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid Myristyl Laurate
sample directly onto the ATR crystal.

KBr Pellet: Grind 1-2 mg of Myristyl Laurate with approximately 100 mg of dry KBr

powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet

using a hydraulic press.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

Data Analysis: The spectrum is typically presented in terms of transmittance or absorbance.

Identify the characteristic absorption bands and assign them to the corresponding functional

group vibrations.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of

Myristyl Laurate and the logical relationship between the observed spectral features and the

molecular structure.
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General workflow for the spectroscopic analysis of Myristyl Laurate.
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Myristyl Laurate Structure

Spectroscopic Features
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Correlation of Myristyl Laurate's structure with its spectroscopic features.

To cite this document: BenchChem. [Spectroscopic Analysis of Myristyl Laurate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583635#spectroscopic-analysis-of-myristyl-laurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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